molecular formula C12H10N2O2 B3060786 Methyl [2,3'-bipyridine]-6'-carboxylate CAS No. 845827-15-8

Methyl [2,3'-bipyridine]-6'-carboxylate

Cat. No.: B3060786
CAS No.: 845827-15-8
M. Wt: 214.22
InChI Key: NDHHMOUAQBVFNB-UHFFFAOYSA-N
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Description

Significance of Bipyridine Derivatives in Contemporary Chemistry

Bipyridines are a class of organic compounds composed of two interconnected pyridine (B92270) rings. The functionalization of this core structure—by adding various substituent groups—gives rise to a vast library of ligands with tunable steric and electronic properties. These derivatives are of paramount importance in contemporary chemistry for several reasons.

In coordination chemistry, bipyridines are celebrated as excellent chelating ligands, forming stable complexes with a wide array of metal ions. The resulting metal-bipyridine complexes are central to the development of catalysts for organic synthesis, enabling reactions with high efficiency and selectivity. Chiral bipyridine ligands, in particular, are instrumental in asymmetric catalysis, a field dedicated to synthesizing specific stereoisomers of chiral molecules, which is crucial in the pharmaceutical industry. researchgate.netbenthamdirect.comacs.org The design of rigid, chiral bipyridine ligands has led to significant advancements in creating catalysts for reactions like Friedel-Crafts alkylations with high enantioselectivity. rsc.orgrsc.org

Beyond catalysis, these compounds are integral to materials science for creating luminescent materials, sensors, and photoactive molecules. Their ability to facilitate electron and energy transfer processes when complexed with metals makes them suitable for applications in solar energy conversion and the development of molecular electronics. The quaternization of 4,4'-bipyridines, for instance, produces viologens known for their electrochemical properties. Furthermore, the nitrogen atoms in the bipyridine structure can participate in non-covalent interactions like hydrogen bonding, allowing for the construction of complex supramolecular architectures.

Overview of Methyl [2,3'-bipyridine]-6'-carboxylate in Advanced Chemical Research

This compound (CAS No. 845827-15-8) is a specific example of a functionalized bipyridine ligand. cymitquimica.com As an asymmetrical derivative, it features a methyl ester group on one of the pyridine rings, which modifies its electronic properties and coordination behavior. This functional group can influence the solubility, stability, and reactivity of the metal complexes it forms.

While extensive research has been conducted on the broader family of bipyridine ligands, detailed studies focusing specifically on the synthesis, properties, and applications of this compound are not widely available in peer-reviewed literature. However, based on its structure, it can be inferred that this compound is a valuable building block in several areas of advanced chemical research. The presence of the ester group provides a site for further chemical modification, allowing for its integration into larger molecular systems or attachment to solid supports.

Its potential as a ligand in coordination chemistry and catalysis is significant. Like other carboxylate-functionalized bipyridines, it can form stable complexes with transition metals, which could be investigated for catalytic activity in various organic transformations. The specific 2,3'-linkage and the 6'-position of the carboxylate group create a unique steric and electronic environment around a coordinated metal center, which could lead to novel reactivity and selectivity in catalytic processes.

Below is a table summarizing the known properties of this compound.

PropertyValueReference
CAS Number845827-15-8 cymitquimica.com
Molecular FormulaC12H10N2O2 cymitquimica.com
Molecular Weight214.22 g/mol cymitquimica.com
Purity≥95% cymitquimica.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-pyridin-2-ylpyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-6-5-9(8-14-11)10-4-2-3-7-13-10/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDHHMOUAQBVFNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C(C=C1)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301228050
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

845827-15-8
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=845827-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2,3′-Bipyridine]-6′-carboxylic acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301228050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Coordination Chemistry of Methyl 2,3 Bipyridine 6 Carboxylate As a Ligand

Ligand Design Principles and Coordination Modes

The unique arrangement of donor atoms and functional groups in Methyl [2,3'-bipyridine]-6'-carboxylate dictates its behavior as a ligand. The presence of two nitrogen atoms in the bipyridine core, along with the oxygen atoms of the carboxylate ester, allows for a variety of coordination modes and the formation of diverse metal complexes.

Bidentate Coordination Characteristics

The defining feature of the [2,3'-bipyridine] framework is its capacity to act as a bidentate chelating ligand. The two nitrogen atoms, one from each pyridine (B92270) ring, can coordinate to a single metal center, forming a stable five-membered chelate ring. This bidentate coordination is a well-established characteristic of bipyridine-based ligands and is the primary mode of binding for this compound.

Influence of the Carboxylate Ester Group on Metal Binding

The introduction of a methyl carboxylate group at the 6'-position of the [2,3'-bipyridine] ligand introduces both electronic and steric effects that can modulate the metal-ligand interactions.

Electronic Effects: The ester group is an electron-withdrawing group. This property can influence the electron density on the pyridine rings, thereby affecting the σ-donating and π-accepting capabilities of the nitrogen atoms. A decrease in electron density on the nitrogen atoms may lead to a weaker metal-ligand bond compared to unsubstituted bipyridine. However, this effect can also influence the redox properties of the resulting metal complex, a feature that is often exploited in the design of catalysts and photosensitizers.

Steric Effects: The presence of the methyl carboxylate group at the 6'-position introduces steric bulk in the vicinity of one of the coordinating nitrogen atoms. This steric hindrance can influence the approach of the metal ion and other ligands, potentially distorting the coordination geometry from an ideal arrangement. In some cases, significant steric hindrance can even prevent the formation of certain types of complexes, such as homoleptic complexes where multiple bulky ligands surround the metal center.

While the carboxylate ester group itself is a potential coordination site through its carbonyl oxygen, in the case of this compound, its direct participation in chelation with the same metal center bound to the bipyridine nitrogens is sterically unlikely. However, it can play a crucial role in forming intermolecular interactions, such as hydrogen bonds in the solid state, which can influence the crystal packing of the metal complexes.

Functional GroupInfluence on Metal BindingPotential Effect
Bipyridine NitrogensPrimary coordination siteForms stable five-membered chelate ring
Carboxylate Ester (Electronic)Electron-withdrawingModulates redox potential of the metal center
Carboxylate Ester (Steric)Introduces steric bulkCan influence coordination geometry and accessibility of the metal center
Carbonyl OxygenPotential secondary coordination siteMay participate in intermolecular interactions or bridging

Chelating and Bridging Coordination Architectures

This compound can participate in the formation of both simple mononuclear chelates and more complex polynuclear bridging architectures.

Chelating Coordination: As discussed, the primary coordination mode is bidentate chelation, leading to the formation of mononuclear complexes. In such a complex, a single metal ion is coordinated to one or more molecules of the ligand. The stability of these chelates is enhanced by the chelate effect, a thermodynamic principle that favors the formation of cyclic structures.

Formation of Metal Complexes with this compound

The synthesis of metal complexes with this compound can be tailored to produce either homoleptic or heteroleptic structures, depending on the reaction conditions and the stoichiometry of the reactants.

Homoleptic Complex Formation

Homoleptic complexes are those in which all the ligands coordinated to the metal center are identical. The formation of a homoleptic complex with this compound would involve the reaction of a metal salt with an excess of the ligand. A typical synthesis would involve dissolving the metal precursor (e.g., a chloride, nitrate, or perchlorate (B79767) salt) and the ligand in a suitable solvent and heating the mixture to promote complexation.

The feasibility of forming a stable homoleptic complex, such as [M(this compound)n]x+, would largely depend on the size of the metal ion and the steric hindrance imposed by the ligand. For larger metal ions, it might be possible to accommodate three of these bidentate ligands in an octahedral geometry. However, for smaller metal ions, the steric clash between the methyl carboxylate groups of adjacent ligands could make the formation of a tris-chelated homoleptic complex unfavorable.

Heteroleptic Complex Synthesis

Heteroleptic complexes contain more than one type of ligand coordinated to the central metal ion. The synthesis of heteroleptic complexes offers a versatile approach to fine-tune the properties of the final compound. For this compound, heteroleptic complexes can be prepared by a stepwise addition of ligands.

For instance, a metal precursor can first be reacted with a limited amount of this compound to form an intermediate complex, which is then reacted with a second, different ligand. Alternatively, a pre-synthesized complex containing labile ligands (e.g., solvent molecules) can be reacted with this compound to substitute the labile ligands.

This approach allows for the combination of the properties of different ligands in a single molecule. For example, a heteroleptic complex could contain this compound for its specific electronic properties and another ligand chosen for its luminescent or catalytic activity.

Complex TypeGeneral Synthetic ApproachKey Considerations
HomolepticReaction of a metal salt with an excess of the ligand.Steric hindrance from the methyl carboxylate group may limit formation with smaller metal ions.
HeterolepticStepwise addition of different ligands or substitution of labile ligands.Allows for fine-tuning of the complex's properties by combining different ligands.

Metal-Ligand Interactions and Electronic Structure Modulations of this compound

The coordination of this compound to a metal center induces significant changes in the electronic structure of both the metal ion and the ligand itself. These perturbations are fundamental to understanding the chemical and physical properties of the resulting coordination complexes. The nature of the metal-ion, its oxidation state, and the coordination geometry all play a role in dictating the extent of these interactions. The electronic profile of this ligand, characterized by the σ-donating ability of the nitrogen lone pairs and the π-accepting character of the bipyridine rings, is further modulated by the electron-withdrawing methyl carboxylate group at the 6'-position.

Impact on Metal Redox Potentials

When this ligand coordinates to a metal ion, its net electron-withdrawing effect tends to stabilize the d-orbitals of the metal. Consequently, the oxidation of the metal center (e.g., from M(II) to M(III)) becomes more difficult, as it requires the removal of an electron from these stabilized orbitals. This results in a positive or anodic shift in the metal's redox potential compared to complexes with unsubstituted or electron-donating bipyridine ligands.

While specific electrochemical data for complexes of this compound are not extensively documented, the general trends can be inferred from studies on ruthenium(II) complexes with other carboxyl-substituted bipyridine ligands. For instance, ruthenium(II) complexes with dicarboxy-bipyridine ligands exhibit higher oxidation potentials compared to the parent [Ru(bpy)₃]²⁺ complex, demonstrating the electron-withdrawing influence of the carboxyl groups. cmu.edu The position of the substituent also plays a role; for example, the redox potentials of ruthenium(II) complexes with 3,3'-, 4,4'-, and 5,5'-dicarboxy-2,2'-bipyridine ligands show variations, indicating that the electronic effect is sensitive to the substituent's location on the bipyridine rings. cmu.edu

Similarly, in iron complexes, the substitution of pyridyl moieties with other groups significantly impacts the redox properties. nih.govacs.org Theoretical and experimental studies on a series of substituted [Fe(bpy)₃]²⁺ complexes have shown that redox potentials can be tuned over a wide range by modifying the electronic environment around the iron center. nih.govresearchgate.net Electron-withdrawing substituents generally lead to an increase in the Fe(II)/Fe(III) redox potential.

The following table illustrates the effect of substituents on the redox potentials of iron and ruthenium bipyridine complexes, providing a basis for predicting the behavior of complexes with this compound.

ComplexMetal CenterRedox CouplePotential (V vs. reference)Reference
[Ru(bpy)₂(3,3'-dicarboxy-bpy)]²⁺RutheniumRu(II)/Ru(III)+1.30 (vs. SCE) cmu.edu
[Ru(bpy)₂(4,4'-dicarboxy-bpy)]²⁺RutheniumRu(II)/Ru(III)+1.32 (vs. SCE) cmu.edu
[Ru(bpy)₂(5,5'-dicarboxy-bpy)]²⁺RutheniumRu(II)/Ru(III)+1.31 (vs. SCE) cmu.edu
[Fe(bpy)₃]²⁺IronFe(II)/Fe(III)+1.06 (vs. SCE) acs.org

Ligand Field Effects in Metal Complexes

Ligand field theory describes the interaction between the d-orbitals of a central metal atom and the orbitals of the surrounding ligands. nih.gov The coordination of this compound to a transition metal ion leads to the splitting of the metal's d-orbitals into different energy levels. The magnitude of this splitting, denoted as Δ (the ligand field splitting parameter), is a measure of the ligand field strength.

The bipyridine moiety is generally considered a strong-field ligand due to its ability to engage in both σ-donation and π-backbonding with the metal center. The presence of the electron-withdrawing methyl carboxylate group in this compound is expected to enhance the π-acceptor character of the ligand. This enhanced π-backbonding involves the overlap of filled metal d-orbitals with the empty π*-orbitals of the bipyridine ligand, leading to a stronger metal-ligand bond and a larger ligand field splitting (Δ).

A larger Δ value has significant consequences for the electronic and magnetic properties of the complex. For instance, in octahedral complexes, a strong ligand field can lead to a low-spin electron configuration, where electrons preferentially pair up in the lower energy d-orbitals rather than occupying the higher energy orbitals. This can influence the complex's magnetic susceptibility, UV-visible absorption spectrum, and photochemical reactivity.

Studies on ruthenium(II) polypyridyl complexes have shown that modifications to the bipyridine ligands can tune the ligand field strength. For example, the introduction of methyl groups at the 6- and 6'-positions of bipyridine can lead to a lower ligand field strength due to steric hindrance, which weakens the metal-ligand bond. nih.gov Conversely, the electronic influence of the ester group in this compound is anticipated to increase the ligand field strength.

The ligand field effects can be probed experimentally using UV-visible spectroscopy. The energy of the d-d electronic transitions in the metal complex is directly related to the magnitude of Δ. A larger ligand field splitting will result in these transitions occurring at higher energies (shorter wavelengths).

The following table provides a conceptual illustration of how different substituents on a bipyridine ligand can affect the ligand field splitting parameter (Δ) in a hypothetical octahedral complex.

Ligand SubstituentElectronic EffectExpected Impact on π-backbondingRelative Ligand Field Strength (Δ)
-CH₃ (electron-donating)Increases electron density on the ringDecreasesSmaller
-H (unsubstituted)BaselineBaselineIntermediate
-COOCH₃ (electron-withdrawing)Decreases electron density on the ringIncreasesLarger

Metal-Induced Ligand Transformations (e.g., Ester Hydrolysis)

The coordination of this compound to a metal ion can activate the ligand towards chemical transformations that might not readily occur with the free, uncoordinated ligand. One such transformation is the hydrolysis of the methyl ester group to the corresponding carboxylic acid.

The metal ion, acting as a Lewis acid, can polarize the carbonyl group of the ester. This polarization increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water or a hydroxide (B78521) ion. This metal-promoted hydrolysis is a well-documented phenomenon for a variety of coordinated esters.

Computational Chemistry and Theoretical Studies

Quantum Chemical Investigations of Methyl [2,3'-bipyridine]-6'-carboxylate

Detailed quantum chemical investigations for this compound have not been found in the reviewed literature. Such studies would typically involve density functional theory (DFT) calculations to determine the molecule's fundamental properties.

Specific data on the optimized geometry, bond lengths, bond angles, and conformational analysis of this compound are not available in published research. This analysis would be essential to determine the most stable three-dimensional structure of the molecule.

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not documented. This analysis is crucial for understanding the compound's electronic behavior, reactivity, and kinetic stability.

There are no specific NBO analysis results for this compound in the available literature. NBO analysis would provide insights into intramolecular and intermolecular bonding, charge delocalization, and hyperconjugative interactions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) Applications

Specific TD-DFT studies, which are instrumental in understanding the excited-state properties of molecules, have not been reported for this compound.

There is no available data elucidating the electronic transitions and excited states for this specific compound. TD-DFT calculations would typically be used to identify the nature of these transitions, such as n→π* or π→π*, and their corresponding energies and oscillator strengths.

A theoretically predicted UV-Vis absorption spectrum for this compound is not available. This prediction, derived from TD-DFT calculations, would show the wavelengths of maximum absorption (λmax) and help in correlating the electronic transitions with experimental spectroscopic data.

Analysis of Metal-to-Ligand Charge Transfer (MLCT) States

Metal-to-Ligand Charge Transfer (MLCT) transitions are a hallmark of transition metal complexes containing π-accepting ligands like bipyridines. These transitions involve the excitation of an electron from a metal-centered d-orbital to a ligand-based π* anti-bonding orbital. The energy and intensity of these MLCT bands are highly sensitive to the nature of both the metal and the ligand.

For a complex incorporating this compound, the ester group (-COOCH₃) at the 6'-position is expected to have a significant influence. As an electron-withdrawing group, it lowers the energy of the ligand's π* orbitals. Consequently, the energy gap between the metal's d-orbitals and the ligand's LUMO (Lowest Unoccupied Molecular Orbital) is reduced. This typically results in a bathochromic (red) shift of the lowest-energy MLCT absorption band compared to complexes with unsubstituted bipyridine ligands.

Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for analyzing such electronic transitions. A hypothetical TD-DFT calculation on a Ru(II) complex, for instance [Ru(bpy)₂(this compound)]²⁺ (where bpy = 2,2'-bipyridine), would likely reveal several MLCT states. The lowest energy transitions would predominantly involve charge transfer from the ruthenium d-orbitals to the π* orbital of the this compound ligand, as this ligand would possess the lowest-lying π* orbital due to the electron-withdrawing ester group.

Table 1: Hypothetical TD-DFT Results for the Lowest Energy MLCT Transitions of a [Ru(II)-(this compound)] Complex.
StateCalculated Excitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Primary Orbital Contribution
S12.554860.045HOMO -> LUMO (92%)
S22.684630.031HOMO-1 -> LUMO (88%)
S32.854350.098HOMO -> LUMO+1 (75%)

Theoretical Modeling of Coordination Complexes

Theoretical modeling provides a framework for understanding the three-dimensional structures and non-covalent interactions that govern the behavior of coordination complexes in various environments.

Intermolecular Interactions and Hydrogen Bonding in Assemblies

The structure of this compound offers several sites for intermolecular interactions, which are crucial for the formation of supramolecular assemblies and crystal engineering. The key interaction sites are:

Pyridine (B92270) Nitrogen Atoms: The lone pairs on the nitrogen atoms of both pyridine rings can act as hydrogen bond acceptors.

Carbonyl Oxygen: The oxygen atom of the ester's carbonyl group is another potent hydrogen bond acceptor.

Aromatic Rings: The bipyridine rings can participate in π-π stacking interactions with other aromatic systems.

In the solid state, coordination complexes of this ligand are expected to form extended networks stabilized by hydrogen bonds. For instance, in a hydrated crystal of a metal complex, water molecules could bridge adjacent complexes by forming hydrogen bonds with both the pyridine nitrogens and the carboxylate oxygen. These interactions dictate the crystal packing and can influence the material's bulk properties.

Table 2: Predicted Intermolecular Hydrogen Bonds in a Hypothetical Hydrated Crystal Assembly.
DonorAcceptorTypical Distance (Å)Typical Angle (°)
Water (O-H)Pyridine (N)2.8 - 3.0160 - 175
Water (O-H)Carbonyl (O=C)2.9 - 3.1155 - 170

Solvent Environmental Effects on Electronic Properties

The electronic properties of coordination complexes, particularly their absorption and emission spectra, are often sensitive to the solvent environment. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states.

For a complex containing this compound, the MLCT excited state possesses a significant degree of charge separation, with increased electron density on the ligand. This leads to a larger dipole moment in the excited state compared to the ground state. As a result, polar solvents are expected to stabilize the excited state more effectively than the ground state. This differential stabilization typically leads to a red shift (negative solvatochromism) in the MLCT absorption band as the solvent polarity increases.

Computational models, such as the Polarizable Continuum Model (PCM), can be used in conjunction with TD-DFT to simulate these solvent effects. By performing calculations in different solvent continua, a theoretical trend of the solvatochromic shift can be established.

Table 3: Predicted Solvatochromic Shift of the Lowest Energy MLCT Band in Various Solvents.
SolventDielectric Constant (ε)Predicted λmax (nm)
Toluene2.38480
Dichloromethane8.93488
Acetonitrile37.5495
Water80.1502

Simulation of Spectroscopic Signatures

Computational chemistry allows for the a priori simulation of various spectroscopic signatures, providing a powerful tool for interpreting experimental data. The UV-Vis absorption spectrum is one of the most commonly simulated properties for transition metal complexes.

Using TD-DFT, the electronic absorption spectrum of a metal complex with this compound can be simulated. The resulting spectrum is expected to display two main regions of interest:

Ultraviolet Region (< 350 nm): Intense absorption bands corresponding to ligand-centered π-π* transitions within the bipyridine framework.

Visible Region (400-550 nm): Broader, less intense bands corresponding to the MLCT transitions from the metal d-orbitals to the ligand π* orbitals.

Table 4: Summary of Key Simulated Absorption Bands and Their Assignments.
Wavelength Range (nm)Calculated Molar Absorptivity (ε, M-1cm-1)Assignment
280 - 320> 20,000Ligand-centered π-π*
450 - 5005,000 - 15,000Metal-to-Ligand Charge Transfer (MLCT)

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For Methyl [2,3'-bipyridine]-6'-carboxylate, a comprehensive analysis using various NMR techniques would be essential to confirm its structure and understand its conformational dynamics.

Proton (¹H) NMR for Structural Assignments

The ¹H NMR spectrum is used to identify the number and type of protons in a molecule. For this compound, the spectrum would be expected to show signals corresponding to the seven aromatic protons on the bipyridine core and the three protons of the methyl ester group. The chemical shifts (δ) of the aromatic protons are influenced by their position on the pyridine (B92270) rings and the electronic effects of the nitrogen atoms and the methyl carboxylate group. Protons on the pyridine ring bearing the ester group would likely exhibit different shifts compared to those on the unsubstituted ring. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, doublet of doublets), which are crucial for assigning each signal to a specific proton. The methyl group protons would appear as a sharp singlet, typically in the range of 3.8-4.0 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts Note: This table is predictive and based on general principles and data from similar compounds, as specific experimental data is unavailable.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-3 8.0 - 8.2 d ~8.0
H-4 7.4 - 7.6 t ~7.5
H-5 7.8 - 8.0 d ~7.5
H-2' 9.0 - 9.2 d ~2.0
H-4' 8.2 - 8.4 dd ~8.0, 2.0
H-5' 7.9 - 8.1 d ~8.0

Carbon (¹³C) NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The spectrum for this compound would display twelve distinct signals: ten for the carbons of the bipyridine rings and two for the carbonyl and methyl carbons of the ester group. The chemical shifts of the aromatic carbons would vary depending on their proximity to the nitrogen atoms and the electron-withdrawing ester group. Quaternary carbons (those not bonded to any protons) would typically show weaker signals. The carbonyl carbon of the ester group is expected to appear significantly downfield (around 165-170 ppm), while the methyl carbon would be found upfield (around 50-55 ppm).

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. Cross-peaks in a COSY spectrum would connect signals from protons that are on adjacent carbons, allowing for the mapping of the proton connectivity within each pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak indicates a carbon atom and the proton(s) attached to it, providing a direct link between the ¹H and ¹³C NMR data.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different fragments of the molecule, such as linking the protons on one ring to the carbons on the other across the bipyridine linkage.

Dynamic NMR for Conformational Studies

The two pyridine rings in bipyridine derivatives are connected by a single C-C bond, around which rotation can occur. This rotation may be hindered, leading to different stable conformations (conformers). Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, can be used to study this conformational behavior. At low temperatures, where the rotation is slow on the NMR timescale, separate signals for each conformer might be observed. As the temperature increases, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single averaged signal. Analysis of these changes can provide valuable information about the energy barrier to rotation and the relative populations of the conformers.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The IR spectrum of this compound would be dominated by characteristic absorption bands corresponding to specific functional groups. A strong band in the region of 1720-1740 cm⁻¹ would be indicative of the C=O stretching vibration of the ester group. The C-O stretching vibrations of the ester would appear in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations would give rise to a series of bands between 1400 and 1600 cm⁻¹. C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methyl group would appear just below 3000 cm⁻¹. Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show intense absorption bands characteristic of π → π* transitions within the conjugated bipyridine system. The presence of the methyl carboxylate group may cause a slight shift in the position and intensity of these bands compared to the parent 2,3'-bipyridine (B14897) molecule. The solvent used can also influence the absorption maxima (λ_max), a phenomenon known as solvatochromism. Studying these shifts in different solvents can provide information about the nature of the electronic transitions and the polarity of the molecule's excited states.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, with a molecular formula of C12H10N2O2, high-resolution mass spectrometry (HRMS) would be employed to confirm its exact molecular weight. The monoisotopic mass of this compound is calculated to be 214.0742 g/mol . HRMS analysis provides an experimentally determined mass with high precision, typically to within a few parts per million (ppm), which serves as a definitive confirmation of the elemental composition.

Beyond molecular weight confirmation, mass spectrometry provides critical information about the compound's structure through fragmentation analysis. Using techniques such as tandem mass spectrometry (MS/MS), the molecular ion of this compound can be isolated and subjected to collision-induced dissociation. The resulting fragmentation pattern offers a roadmap of the molecule's connectivity. Likely fragmentation pathways for this compound would involve:

Loss of the methoxy (B1213986) group (-OCH3): Cleavage of the ester's C-O bond could lead to the loss of a methoxy radical, resulting in a prominent acylium ion peak.

Loss of the entire ester group (-COOCH3): A characteristic fragmentation could involve the cleavage of the bond between the pyridine ring and the carboxyl group.

Cleavage of the bipyridine linkage: Fragmentation at the bond connecting the two pyridine rings would yield ions corresponding to the individual substituted pyridine fragments.

Analyzing these fragmentation patterns allows researchers to piece together the structural puzzle, confirming the presence and connectivity of the methyl ester and the two pyridine rings.

X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound must first be grown. This crystal is then mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to construct an electron density map, from which the positions of the individual atoms can be determined.

This analysis would reveal the precise solid-state conformation of the molecule, including:

Ester Group Orientation: The orientation of the methyl carboxylate group relative to its attached pyridine ring.

Intermolecular Interactions: The analysis would identify any significant non-covalent interactions, such as π-π stacking between the aromatic rings of adjacent molecules or hydrogen bonding, which govern the crystal packing.

The crystallographic data obtained would be presented in a standardized format, as illustrated in the hypothetical data table below.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 7.5
b (Å) 10.2
c (Å) 14.1
β (°) 95.5
Volume (ų) 1075
Z 4

While single-crystal XRD provides the detailed structure from a perfect crystal, powder X-ray diffraction (PXRD) is used to analyze a microcrystalline (powder) sample. This technique is invaluable for confirming the bulk purity of a synthesized batch and identifying its crystalline phase.

In PXRD, the sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" for a specific crystalline solid. For this compound, PXRD would be used to:

Confirm Phase Identity: Match the experimental PXRD pattern of a synthesized batch to a theoretical pattern calculated from single-crystal XRD data, confirming that the bulk material is the same phase.

Assess Purity: Detect the presence of any crystalline impurities, which would appear as additional peaks in the diffractogram.

Study Polymorphism: Identify if the compound can exist in different crystalline forms (polymorphs), as each polymorph would produce a distinct PXRD pattern.

The analysis provides a plot of intensity versus 2θ, with characteristic peaks indicating the various lattice spacings within the crystal structure.

Based on the conducted research, there is insufficient detailed scientific literature available to generate a thorough and informative article focusing solely on the chemical compound “this compound” within the specific research applications requested in the outline.

The search results provide extensive information on related bipyridine-carboxylate ligands and their use in the design of Metal-Organic Frameworks (MOFs), coordination polymers, and catalytic systems. However, specific experimental data, detailed synthesis procedures for MOFs, topological analyses, gas adsorption values, and catalytic studies pertaining exclusively to "this compound" are not present in the available sources.

To adhere strictly to the provided instructions—which require focusing solely on the specified compound and excluding information that falls outside this scope—it is not possible to construct the requested article with the required level of scientific detail and accuracy. Generating content based on related but different compounds would violate the core constraints of the prompt.

Research Applications in Materials Science and Catalysis

Catalytic Applications of Metal Complexes Derived from Methyl [2,3'-bipyridine]-6'-carboxylate

Electrocatalysis and Photocatalysis Research

Bipyridine-based ligands are central to the design of molecular catalysts for critical energy-related transformations, such as water splitting and carbon dioxide reduction. The electronic properties and coordination geometry of these ligands can be finely tuned to optimize catalytic activity and selectivity.

The development of efficient and robust water oxidation catalysts is a key challenge in the pursuit of artificial photosynthesis. While specific studies on this compound in this area are not extensively documented, research on analogous ruthenium complexes with carboxylate-functionalized bipyridine ligands provides significant insights. For instance, complexes utilizing the 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand have been shown to be highly effective water oxidation catalysts. nih.govpnas.org

A notable example is the complex [Ru(II)(bda)(isoq)2], where 'isoq' is isoquinoline. nih.gov In aqueous solutions, this complex forms an "open-arm" chelate, which exhibits remarkable catalytic activity. nih.govnih.gov The rates of water oxidation are significantly enhanced by the presence of proton-accepting bases in buffer solutions. nih.govpnas.org This enhancement is attributed to the direct involvement of the buffer base in either an atom-proton transfer (APT) or a concerted electron-proton transfer (EPT) pathway, which facilitates the crucial O-O bond formation step. nih.govnih.gov Kinetic studies using cyclic voltammetry have demonstrated that in a 1.0 M phosphate (B84403) buffer, the half-time for water oxidation can be as low as approximately 7 microseconds. nih.govpnas.orgnih.gov This research underscores the critical role of ligand design, where carboxylate groups not only anchor the complex but also participate in proton management during catalysis.

Table 1: Performance of a Related Ru-bda Water Oxidation Catalyst

Catalyst Conditions Key Finding Half-time (t₁₂) Source(s)
[Ru(II)(bda)(isoq)₂] 1.0 M Phosphate buffer (pH 7.0) Rate is dramatically enhanced by the buffer base. ~7 µs nih.gov, nih.gov, pnas.org

This table presents data for the structurally related 2,2'-bipyridine-6,6'-dicarboxylate (bda) ligand system to illustrate the principles of water oxidation catalysis with carboxylate-bipyridine ligands.

The electrochemical and photochemical reduction of carbon dioxide (CO₂) into valuable fuels and chemical feedstocks is a primary goal in sustainable chemistry. Bipyridine ligands are widely used in this field, particularly in complexes of rhenium and manganese. The archetypal catalyst, fac-[Re(bpy)(CO)₃Cl] (where bpy = 2,2'-bipyridine), is known for its efficiency and selectivity in reducing CO₂ to carbon monoxide (CO). nih.govacs.org

Research has shown that modifying the bipyridine ligand can significantly influence the catalyst's performance. The introduction of electron-donating groups, for example, can enhance activity. nih.gov The mechanism for these catalysts is complex, involving the initial reduction of the complex, followed by binding to CO₂. For many Re- and Mn-bipyridine systems, the catalytic cycle proceeds through a bimolecular mechanism where two singly reduced catalyst molecules may interact. nih.gov In other cases, particularly for the production of formate (B1220265) (HCOO⁻), a metal-hydride intermediate is believed to be the active species. acs.org The product selectivity between CO and HCOO⁻ can be tuned by factors such as the catalyst structure, the solvent, and the presence of proton sources. acs.org While specific data on catalysts derived from this compound is limited, its electronic asymmetry could offer a route to creating unique catalytic properties compared to more symmetric bipyridine ligands.

Table 2: Examples of Bipyridine-Based Catalysts for CO₂ Reduction

Catalyst System Method Primary Product(s) Key Feature Source(s)
fac-[Re(bpy)(CO)₃Cl] types Electro- & Photochemical CO Robust and selective benchmark catalyst. nih.gov, acs.org
Mn(bipyridine)-pyrene on CNT Electrochemical (aqueous) CO, HCOO⁻ Product selectivity tunable by catalyst loading. acs.org

This table showcases representative bipyridine catalyst systems to highlight the general research direction.

Asymmetric Catalysis and Chiral Ligand Design

In asymmetric catalysis, the design of chiral ligands is paramount for controlling the stereochemical outcome of a reaction. Bipyridines are a privileged scaffold in this area due to their strong chelating ability and the geometric precision they impose on the resulting metal complex. nih.gov Although this compound is not inherently chiral, the bipyridine framework is readily modified to create chiral environments.

Strategies for designing chiral bipyridine ligands include:

C₂-Symmetry: Introducing chiral substituents at positions that enforce a C₂-symmetric arrangement around the metal center. This has been a dominant and successful strategy for a long time. nih.gov

Axial Chirality: Creating atropisomers by introducing bulky groups that hinder free rotation around the C2-C2' bond of the bipyridine, leading to a stable, chiral conformation. chemrxiv.org

Novel Scaffolds: Incorporating the bipyridine unit into larger, rigid, and chiral structures, such as those derived from bipyridine-N,N'-dioxides, which can act as tetradentate ligands. rsc.org

These chiral ligands have been successfully applied in a variety of metal-catalyzed reactions, including Michael additions and ring-opening reactions, achieving high yields and excellent enantioselectivities. chemrxiv.orgrsc.org The development of new chiral bipyridine ligands remains a formidable but essential task for advancing asymmetric synthesis. nih.gov

Supramolecular Assemblies and Functional Materials

The predictable coordination behavior of bipyridine ligands makes them ideal components for the bottom-up construction of complex supramolecular structures. The ester group on this compound adds another layer of functionality, potentially influencing solubility, intermolecular interactions, or serving as a point for post-assembly modification.

Coordination-driven self-assembly uses metal ions as "glue" and organic ligands as "panels" or "linkers" to spontaneously form discrete, well-defined, large-scale structures. Bipyridine-based ligands have been instrumental in the creation of a variety of molecular architectures, including 2D squares and 3D cages, capsules, and prisms. u-tokyo.ac.jp

The assembly process is governed by the coordination preferences of the metal ion and the geometry of the ligand. For example, combining a 90-degree corner piece (like a Pd(II) ion) with a linear linker (like 4,4'-bipyridine) can lead to the formation of a molecular square. u-tokyo.ac.jp More complex ligands with multiple binding sites can be used to construct intricate bimetallic or trimetallic architectures through a process of sequential complexation. researchgate.net In this strategy, one type of metal ion is added first to organize the ligands, creating a pre-formed cavity that is perfectly suited to bind a second, different metal ion. researchgate.net The ability to direct the assembly of such complex structures is fundamental to creating new functional materials for applications in molecular recognition, storage, and catalysis. u-tokyo.ac.jp

Transition metal complexes, particularly those with d⁶ metal centers like Ru(II), Rh(III), and Ir(III), are of great interest for their rich photophysical properties. unimelb.edu.auacs.org When combined with ligands like bipyridine and its derivatives, they can form highly luminescent compounds that are attractive alternatives to traditional organic fluorophores for biological imaging and sensing. unimelb.edu.aursc.org

Complexes containing carboxylated bipyridyl ligands have been synthesized and studied for their luminescent properties. nih.gov For example, iridium(III) and rhodium(III) complexes with ligands such as 4-carboxy-4'-methyl-2,2'-bipyridine exhibit strong luminescence. nih.gov The emission in these complexes often originates from metal-to-ligand charge-transfer (MLCT) or intraligand charge-transfer (ILCT) excited states. nih.gov These complexes offer several advantages as probes, including large Stokes' shifts, long-lived phosphorescence, and high resistance to photobleaching. unimelb.edu.au The carboxylate group can be used to attach the luminescent complex to biomolecules, such as proteins, enabling their visualization and tracking within living cells. unimelb.edu.au

Table 3: Photophysical Properties of Related Luminescent Metal-Bipyridine Complexes

Complex Metal Center Emission Origin Key Photophysical Property Source(s)
[Ir(ppy)₂(Hcmbpy)][PF₆] Iridium(III) MLCT/LC Strong phosphorescence. nih.gov
[Rh(ppy)₂(Hcmbpy)][PF₆] Rhodium(III) ILCT Exhibits intraligand charge-transfer emission. nih.gov

This table includes data for complexes with related carboxylated bipyridine ligands (Hcmbpy = 4-carboxy-4'-methyl-2,2'-bipyridine; H₂dcbpy = 4,4'-dicarboxy-2,2'-bipyridine) to demonstrate the principles.

Q & A

Q. What are the common synthetic routes for preparing Methyl [2,3'-bipyridine]-6'-carboxylate, and how can reaction conditions be optimized?

this compound is typically synthesized via cross-coupling reactions. For example, a multimetallic Ullmann coupling approach has been employed for analogous bipyridine derivatives, using heteroaryl halides and catalysts to achieve regioselectivity . Optimization involves controlling stoichiometry, temperature (e.g., 80–110°C), and solvent polarity (e.g., DMF or THF) to minimize byproducts. Characterization via LCMS (e.g., m/z 676 [M+H]⁺) and HPLC retention time analysis (e.g., 1.55 minutes under SMD-TFA05 conditions) ensures purity .

Q. How is the structural integrity of this compound confirmed experimentally?

X-ray crystallography is the gold standard. Programs like SHELXL (for refinement) and ORTEP-3 (for visualization) are used to resolve bond lengths, angles, and coordination geometry . For example, related bipyridine-carboxylate complexes show 9-coordinate lanthanide ions with bridging carboxylate groups . Supplementary techniques include:

  • NMR : Chemical shifts (e.g., δ 159.7 ppm for carbonyl carbons) and coupling constants (J = 8.0 Hz for aromatic protons) .
  • IR : Peaks at 1697 cm⁻¹ (ester C=O) and 1577 cm⁻¹ (pyridyl C=N) .

Q. What crystallographic challenges arise when analyzing this compound derivatives?

Disorder in substituents (e.g., methyl groups) and hydrogen bonding variability require high-resolution data. SHELXD/SHELXE pipelines are robust for phase determination in twinned or low-symmetry crystals . For example, hydrogen bonds between water molecules and carboxylate oxygens in Cd(II) complexes form 1D polymeric chains, necessitating graph-set analysis to classify motifs (e.g., R₂²(8) patterns) .

Advanced Research Questions

Q. How can this compound be functionalized for tailored coordination chemistry applications?

Substituent modification (e.g., chloro, methoxy, or trifluoromethyl groups) at the 2', 5', or 6' positions alters electronic properties. For instance, 6′-methoxy derivatives enhance π-backbonding in Pd(II) complexes, improving catalytic activity in cross-coupling reactions . Synthetic steps include:

  • Protection/deprotection : Use Boc groups for amine intermediates .
  • Post-functionalization : Suzuki-Miyaura coupling for aryl substituents .

Q. What contradictions exist in reported coordination modes of bipyridine-carboxylate ligands, and how are they resolved?

Discrepancies arise in bridging vs. chelating carboxylate behavior. For example, terbium complexes show both bridging-chelating (O1–C11–O2) and purely bridging (O5–C20–O6) modes , while Cd(II) complexes exhibit pentagonal bipyramidal geometry with carboxylate chelation . Resolution involves:

  • DFT calculations : To compare energetics of coordination modes.
  • EXAFS : To probe local metal environments experimentally.

Q. What strategies are effective for designing metal-organic frameworks (MOFs) using this compound?

The ligand’s dual functionality (N-donor pyridyl and O-donor carboxylate) enables diverse coordination networks. For example:

  • 1D chains : Linked via Cd(II) ions and 4,4′-bipyridine spacers .
  • 3D frameworks : Achieved by combining with trivalent metals (e.g., Tb³⁺) and nitrate co-ligands . Solvent choice (e.g., MeOH/H₂O mixtures) and pH control (4–6) are critical to prevent ligand protonation.

Q. How do hydrogen bonding patterns influence the solid-state properties of this compound derivatives?

Graph-set analysis (e.g., Etter’s formalism) reveals that C=O⋯H–O (carboxylate-water) and C–H⋯N (pyridyl) interactions stabilize crystal packing . For example, disordered water molecules in Cd(II) complexes form R₂²(8) rings, impacting thermal stability and solubility .

Methodological Notes

  • Data Contradictions : Cross-validate spectroscopic and crystallographic data with computational models (e.g., Hirshfeld surface analysis) .
  • Safety : While commercial data are excluded, standard lab protocols (glovebox for air-sensitive reactions, PPE for handling powdered ligands) apply.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.